ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate structure elucidation
ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate structure elucidation
<-2>## An In-Depth Technical Guide to the Structure Elucidation of Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thieno[2,3-b]pyrrole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral and anticancer properties.[1][2][3][4] The precise determination of the structure of its derivatives is a critical step in drug discovery and development, ensuring the correct interpretation of structure-activity relationships (SAR) and the desired pharmacological profile. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key derivative, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, integrating synthetic strategy with advanced spectroscopic techniques.
The Strategic Approach to Synthesis: The Gewald Reaction
The synthesis of the target molecule, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, is efficiently achieved through a multi-component reaction known as the Gewald reaction.[5][6][7] This powerful reaction allows for the construction of highly substituted 2-aminothiophenes in a single step from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6]
The choice of the Gewald reaction is predicated on its efficiency and the ready availability of starting materials. It represents a convergent and atom-economical approach to the synthesis of the thiophene ring, which is a crucial precursor to the final thienopyrrole system. Subsequent annulation of the pyrrole ring onto the 2-aminothiophene intermediate leads to the desired bicyclic core.
Experimental Protocol: Synthesis via Gewald Reaction and Cyclization
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Step 1: Synthesis of Ethyl 2-amino-4,5-dihydrothiophene-3-carboxylate.
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To a stirred solution of ethyl cyanoacetate and elemental sulfur in a suitable solvent (e.g., ethanol or DMF), a basic catalyst such as morpholine or triethylamine is added.
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An appropriate ketone is then added dropwise to the reaction mixture.
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The reaction is typically stirred at room temperature or with gentle heating to facilitate the condensation and cyclization.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
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Step 2: Annulation of the Pyrrole Ring.
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The resulting 2-aminothiophene derivative is then subjected to a ring-closing reaction to form the pyrrole moiety. This can be achieved through various methods, including the reaction with a suitable α-haloketone followed by intramolecular condensation.
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The reaction conditions are optimized to favor the formation of the desired 6H-thieno[2,3-b]pyrrole isomer.
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Purification of the final product, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, is typically performed using column chromatography on silica gel.
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Spectroscopic Deep Dive: Unraveling the Molecular Architecture
The definitive confirmation of the structure of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate relies on a synergistic application of multiple spectroscopic techniques.[8][9][10] Each method provides a unique piece of the structural puzzle, and their combined interpretation leaves no room for ambiguity.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the fundamental information of the molecular weight of the synthesized compound.[11][12] For ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate (C9H9NO2S), the expected monoisotopic mass is approximately 195.0354 g/mol .[13] High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement, which helps to distinguish the target compound from isomers or impurities.
Table 1: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 196.0427 |
| [M+Na]⁺ | 218.0246 |
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.[14][15] The IR spectrum provides a characteristic "fingerprint" based on the vibrational frequencies of the chemical bonds.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | N-H stretch | Pyrrole N-H |
| ~3100-3000 | C-H stretch | Aromatic/Heteroaromatic C-H |
| ~2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1700-1680 | C=O stretch | Ester carbonyl |
| ~1600-1450 | C=C stretch | Aromatic/Heteroaromatic rings |
| ~1250-1000 | C-O stretch | Ester C-O |
The presence of a broad absorption around 3300 cm⁻¹ is indicative of the N-H bond in the pyrrole ring.[16] A strong, sharp peak in the region of 1700-1680 cm⁻¹ confirms the presence of the ester carbonyl group.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structure elucidation of organic molecules in solution.[18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom and the connectivity between them.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of protons of each type (integration).
Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.0-7.2 | d | ~2-3 | 1H |
| H-3 | ~6.8-7.0 | d | ~2-3 | 1H |
| H-4 | ~6.5-6.7 | s | - | 1H |
| N-H | ~8.0-9.0 | br s | - | 1H |
| -OCH₂CH₃ | ~4.2-4.4 | q | ~7 | 2H |
| -OCH₂CH₃ | ~1.2-1.4 | t | ~7 | 3H |
d = doublet, q = quartet, t = triplet, s = singlet, br s = broad singlet
The distinct chemical shifts and coupling patterns of the protons on the thieno[2,3-b]pyrrole core are crucial for confirming the regiochemistry of the fused ring system. The coupling between H-2 and H-3 protons on the thiophene ring is expected to be a small doublet, characteristic of ortho-coupling in five-membered heterocycles. The singlet for H-4 on the pyrrole ring confirms its isolated nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of different carbon environments in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~160-165 |
| C-2 | ~120-125 |
| C-3 | ~110-115 |
| C-3a | ~115-120 |
| C-4 | ~105-110 |
| C-5 | ~130-135 |
| C-6a | ~140-145 |
| C-7a | ~125-130 |
| -OCH₂CH₃ | ~60-65 |
| -OCH₂CH₃ | ~14-16 |
The chemical shift of the carbonyl carbon is a key indicator of the ester functionality. The distinct signals for the eight carbons of the bicyclic core provide further confirmation of the overall structure.
Visualizing the Elucidation Process
A clear understanding of the workflow is essential for any scientific endeavor. The following diagram illustrates the logical progression from synthesis to complete structural confirmation.
Caption: Workflow for the synthesis and structural elucidation of ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate.
Conclusion: A Self-Validating System for Structural Integrity
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